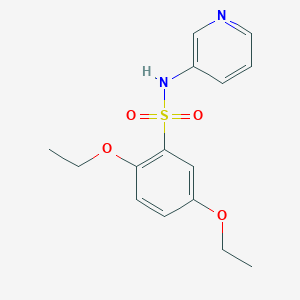
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of oxidative stress, and the modulation of the immune system. MMP inhibition can lead to the prevention of cancer cell invasion and metastasis, while the reduction of oxidative stress can protect cells from damage. 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity, making it safe for use in experiments. However, one limitation of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a treatment for various cancers, neurodegenerative diseases, and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, as well as its potential side effects. Furthermore, the development of more potent and selective 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione analogs could lead to improved therapeutic outcomes.
Méthodes De Synthèse
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with phthalic anhydride, followed by the introduction of fluorine atoms using a fluorinating agent. The final product is obtained through purification and crystallization.
Propriétés
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZDFUNSEQAYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)



![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)